molecular formula C8H12N4O2 B13712059 3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid

Cat. No.: B13712059
M. Wt: 196.21 g/mol
InChI Key: WYSUVYOYEYSVFK-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid is a heterocyclic compound that features a triazolopyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization with trifluoroacetic anhydride . The reaction conditions often require specific temperatures and pH adjustments to ensure the desired product is obtained with high purity.

Industrial Production Methods

For industrial production, the synthesis route is optimized to minimize byproducts and maximize yield. The process involves the use of readily available starting materials and scalable reaction conditions. The final product is typically purified through crystallization or other separation techniques to achieve the required purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and biological responses . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid

InChI

InChI=1S/C8H12N4O2/c13-8(14)2-1-6-10-11-7-5-9-3-4-12(6)7/h9H,1-5H2,(H,13,14)

InChI Key

WYSUVYOYEYSVFK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2CCC(=O)O)CN1

Origin of Product

United States

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